6-butyl-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-BUTYL-1,3-DIMETHYL-5-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BUTYL-1,3-DIMETHYL-5-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic synthesisCommon reagents used in these steps include alkyl halides, amines, and thiols, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-BUTYL-1,3-DIMETHYL-5-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-BUTYL-1,3-DIMETHYL-5-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BUTYL-1,3-DIMETHYL-5-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Indole derivatives: Possess diverse biological activities and are used in medicinal chemistry.
Uniqueness
6-BUTYL-1,3-DIMETHYL-5-{[2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a valuable compound for research and development .
Properties
Molecular Formula |
C19H28N4O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
6-butyl-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H28N4O2S/c1-4-5-8-14-13-20-17-15(18(24)22(3)19(25)21(17)2)16(14)26-12-11-23-9-6-7-10-23/h13H,4-12H2,1-3H3 |
InChI Key |
WWOXLJCZIJXOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C2C(=C1SCCN3CCCC3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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